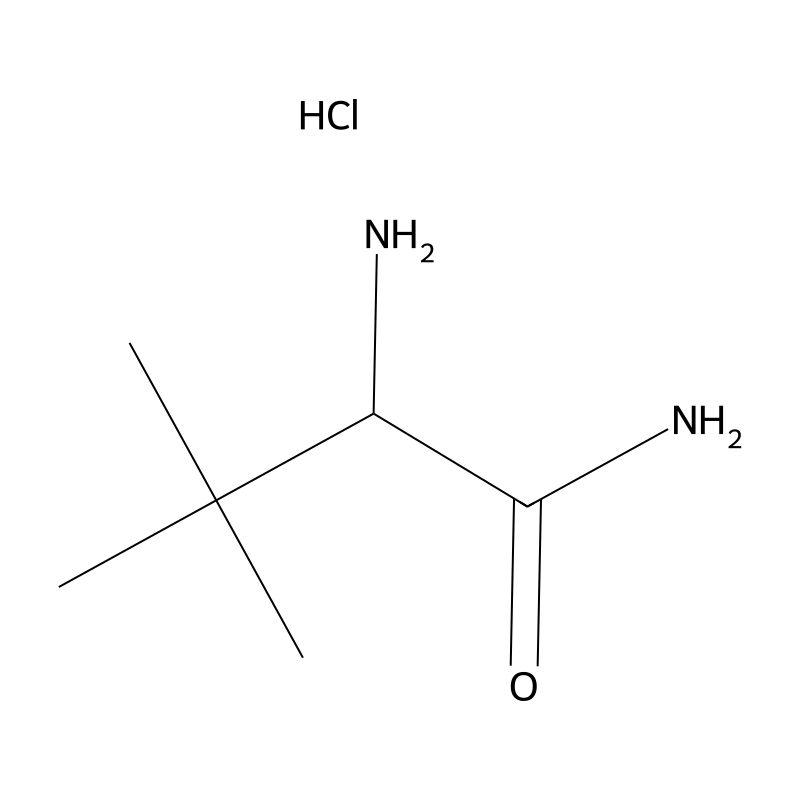2-Amino-3,3-dimethylbutanamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-3,3-dimethylbutanamide hydrochloride, also known as (S)-2-amino-3,3-dimethylbutanamide hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 130.19 g/mol. This compound is characterized by the presence of an amino group and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical syntheses and biological studies due to its structural features that allow it to interact with biological molecules.
- Availability and Characterization: Some commercial suppliers offer 2-Amino-3,3-dimethylbutanamide hydrochloride, but information on its use in research is scarce [, , ].
- Potential Applications: The presence of a functional group like an amide and an amine group in the molecule suggests potential for research in medicinal chemistry or material science. However, specific studies utilizing this compound are not documented in scientific databases.
- Oxidation: The compound can be oxidized to yield oxides or other oxidation products.
- Reduction: It can participate in reduction reactions to form its reduced derivatives.
- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions, including temperature and solvent choice, are optimized based on the desired reaction outcome .
Research indicates that 2-Amino-3,3-dimethylbutanamide hydrochloride exhibits significant biological activity. It has been studied for its potential role as a pharmacological agent, particularly in modulating neurotransmitter systems. The structure suggests interactions with receptors involved in central nervous system functions, although specific mechanisms of action are still under investigation .
The synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride typically involves the following steps:
- Starting Materials: The synthesis begins with 2-amino-3,3-dimethylbutanoic acid.
- Reaction with Hydrochloric Acid: The acid is reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt.
- Purification: The product is purified using methods such as crystallization or distillation to achieve high purity and yield.
In industrial settings, this process is scaled up using larger reactors and optimized conditions to ensure consistent product quality .
Interaction studies involving 2-Amino-3,3-dimethylbutanamide hydrochloride have focused on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may influence neurotransmitter levels, which could have implications for drug design targeting specific pathways in the central nervous system. Further research is needed to fully elucidate these interactions and their potential therapeutic implications .
Several compounds share structural similarities with 2-Amino-3,3-dimethylbutanamide hydrochloride. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-amino-3,3-dimethylbutanamide hydrochloride | Similar amine and amide groups | Specific stereochemistry enhances biological activity |
| N,N-Dimethylglycine | Contains a glycine backbone | Lacks hydroxyl group; primarily used in metabolic studies |
| 2-Amino-3-methylbutanoic acid | Contains an amino acid structure | Different functional groups; less complex |
| 4-Amino-N,N-dimethylbutanamide hydrochloride | Similar amine functionality | Different substitution pattern on the butane chain |
The presence of both amino and dimethyl functionalities in 2-Amino-3,3-dimethylbutanamide hydrochloride distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity .








